4,5-Dihydrothieno[2,3-e][1]benzothiophene-2-carboxylic acid
Overview
Description
4,5-Dihydrothieno2,3-e
Mechanism of Action
Target of Action
The primary targets of 4,5-Dihydrothieno 2,3-ebenzothiophene-2-carboxylic acid are various biological kinases . These kinases include serine-threonine and tyrosine kinases such as hedgehog kinase, casein kinase (CK), proviral insertion Moloney virus (PIM) kinase, and FMS-like tyrosine (Flt) kinase . These kinases play crucial roles in cellular signaling, growth, and differentiation .
Mode of Action
4,5-Dihydrothieno 2,3-ebenzothiophene-2-carboxylic acid interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The inhibition of kinase activity by 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid affects multiple biochemical pathways. These include pathways involved in cell growth and differentiation, which are regulated by the targeted kinases . The downstream effects of this disruption can lead to changes in cellular function and potentially the induction of cell death .
Pharmacokinetics
The ADME properties of 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid , which suggests that further studies could provide valuable information about its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of 4,5-Dihydrothieno 2,3-ebenzothiophene-2-carboxylic acid ’s action are primarily due to its inhibition of kinase activity . This can lead to disruption of normal cellular signaling pathways, changes in cell function, and potentially the induction of cell death .
Biochemical Analysis
Biochemical Properties
4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the binding of 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, it has been observed to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation reactions essential for cellular signaling pathways.
Cellular Effects
The effects of 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid has been found to alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to proteins, such as enzymes and receptors, altering their conformation and activity. For example, it has been shown to inhibit enzyme activity by binding to the active site and blocking substrate access. Furthermore, 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA, thereby affecting the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid can change over time. This compound exhibits stability under certain conditions, but it may degrade under others, leading to a loss of activity. Long-term studies have shown that 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, it has been shown to affect the tricarboxylic acid cycle and oxidative phosphorylation, resulting in altered energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, with higher concentrations often observed in metabolically active tissues.
Subcellular Localization
4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-mercaptobenzoic acid with suitable alkylating agents can lead to the formation of the desired benzothiophene structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts acylation, and subsequent cyclization steps are often employed. The use of advanced catalysts and reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other functional groups.
Scientific Research Applications
4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Benzothiophene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Thiophene: A simpler structure without the fused benzene ring, leading to different chemical properties.
Benzo[b]thiophene: Another benzothiophene derivative with different substitution patterns.
Uniqueness: 4,5-Dihydrothieno2,3-ebenzothiophene-2-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group
Properties
IUPAC Name |
4,5-dihydrothieno[2,3-e][1]benzothiole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S2/c12-11(13)9-5-6-1-2-8-7(3-4-14-8)10(6)15-9/h3-5H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVBBYHDNQWYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3=C1C=C(S3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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